molecular formula C12H15N3O4 B5740879 2-methyl-N-morpholin-4-yl-3-nitrobenzamide CAS No. 5542-81-4

2-methyl-N-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B5740879
CAS No.: 5542-81-4
M. Wt: 265.26 g/mol
InChI Key: OSDVESPSNUKAQC-UHFFFAOYSA-N
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Description

2-methyl-N-morpholin-4-yl-3-nitrobenzamide is a chemical compound with the molecular formula C18H19N3O4 and a molecular weight of 341.36 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and a benzamide structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-methyl-N-morpholin-4-yl-3-nitrobenzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure.

    Morpholine Substitution:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-methyl-N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The morpholine ring can be substituted with other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-methyl-N-morpholin-4-yl-3-nitrobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-N-morpholin-4-yl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group and morpholine ring play crucial roles in its biological activity, affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-methyl-N-morpholin-4-yl-3-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-morpholin-4-yl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9-10(3-2-4-11(9)15(17)18)12(16)13-14-5-7-19-8-6-14/h2-4H,5-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDVESPSNUKAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970770
Record name 2-Methyl-N-(morpholin-4-yl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5542-81-4
Record name 2-Methyl-N-(morpholin-4-yl)-3-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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